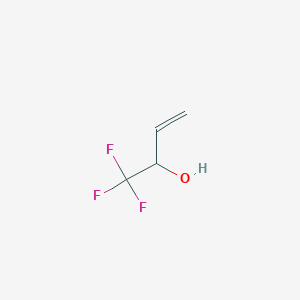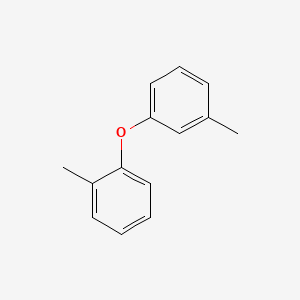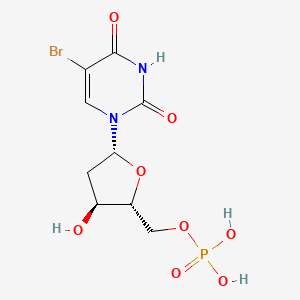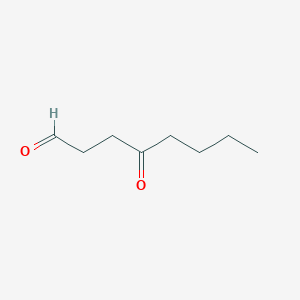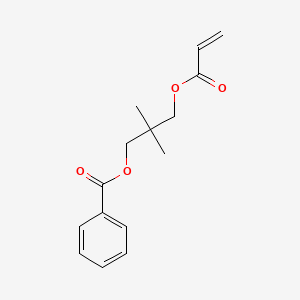
2-methylbutyryl-CoA
Descripción general
Descripción
2-Methylbutyryl-CoA is an intermediate in the metabolism of isoleucine . It is associated with a metabolic disorder known as 2-Methylbutyryl-CoA dehydrogenase deficiency, which is an autosomal recessive metabolic disorder of impaired isoleucine degradation .
Synthesis Analysis
2-Methylbutyryl chloride, a compound related to 2-methylbutyryl-CoA, has been reported to be synthesized from 2-methylbutyric acid and thionyl chloride .Molecular Structure Analysis
The molecular formula of 2-Methylbutyryl-CoA is C26H44N7O17P3S. It has an average mass of 851.651 Da and a monoisotopic mass of 851.172729 Da .Chemical Reactions Analysis
2-Methylbutyryl-CoA is an intermediate of isoleucine metabolism. It is involved in the degradation pathway of hexanoate . In enzymology, a 3-hydroxy-2-methylbutyryl-CoA dehydrogenase is an enzyme that catalyzes the chemical reaction involving 2-Methylbutyryl-CoA .Physical And Chemical Properties Analysis
2-Methylbutanoyl-CoA is a short-chain, methyl-branched fatty acyl-CoA having 2-methylbutanoyl as the S-acyl group. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA .Aplicaciones Científicas De Investigación
1. Enzyme Characterization and Metabolic Pathways
2-Methylbutyryl-CoA is involved in the metabolism of isoleucine and valine, as demonstrated by the characterization of 2-methyl-branched chain acyl-CoA dehydrogenase from rat liver mitochondria. This enzyme specifically dehydrogenates S-2-methylbutyryl-CoA and isobutyryl-CoA, playing a crucial role in the degradation of these branched-chain amino acids (Ikeda & Tanaka, 1983).
2. Inborn Errors of Metabolism
2-Methylbutyryl-CoA dehydrogenase (MBD) deficiency, an error in isoleucine catabolism, has been studied to understand its clinical relevance. Despite the metabolic defect, individuals with MBD deficiency often show no clinical symptoms, suggesting it might be a benign metabolic variant (Sass et al., 2008).
3. Newborn Screening and Genetic Studies
2-Methylbutyryl-CoA dehydrogenase deficiency has been identified through newborn screening using tandem mass spectrometry. This discovery highlights its potential for early detection and management in populations, such as the Hmong community, where the deficiency might be more common (Matern et al., 2003).
4. Biotechnological Applications
The compound has potential applications in biotechnology, particularly in the synthesis of green chemicals. For instance, 2-methylbutyryl-CoA can be transformed into 2-hydroxyisobutyric acid (2-HIBA), a valuable building block for polymer synthesis. This biotechnological route offers an environmentally friendly alternative to conventional chemical synthesis, utilizing renewable carbon sources (Rohwerder & Müller, 2010).
Safety And Hazards
The safety data sheet for a related compound, DL-2-Methylbutyryl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Propiedades
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20?,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVNYDEQMMNMZ-PCLZRLGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbutyryl-CoA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





